molecular formula C10H13NO2 B8032678 2-(Cyclopentyloxy)pyridin-3-OL

2-(Cyclopentyloxy)pyridin-3-OL

Cat. No.: B8032678
M. Wt: 179.22 g/mol
InChI Key: HOCWPKQBBKBRLZ-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)pyridin-3-OL is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by a pyridine ring substituted with a cyclopentyloxy group at the second position and a hydroxyl group at the third position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyloxy)pyridin-3-OL typically involves the reaction of 3-hydroxypyridine with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopentyloxy)pyridin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Cyclopentyloxy)pyridin-3-OL is utilized in several scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)pyridin-3-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • Pyridin-2-OL
  • Pyridin-4-OL
  • Cyclopentylpyridine

Comparison: 2-(Cyclopentyloxy)pyridin-3-OL is unique due to the presence of both a cyclopentyloxy group and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, pyridin-2-OL and pyridin-4-OL have different substitution patterns, leading to variations in their reactivity and biological activities .

Properties

IUPAC Name

2-cyclopentyloxypyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-9-6-3-7-11-10(9)13-8-4-1-2-5-8/h3,6-8,12H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCWPKQBBKBRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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